molecular formula C8H9IN2O2 B2469590 3-Iodo-4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid CAS No. 2567498-47-7

3-Iodo-4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid

Cat. No.: B2469590
CAS No.: 2567498-47-7
M. Wt: 292.076
InChI Key: QJAMZFYDNNULRK-UHFFFAOYSA-N
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Description

3-Iodo-4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid is a chemical compound that belongs to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring This particular compound is characterized by the presence of an iodine atom at the 3-position and a carboxylic acid group at the 4-position of the tetrahydroindazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid typically involves the iodination of a suitable tetrahydroindazole precursor. One common method involves the reaction of 4,5,6,7-tetrahydro-1H-indazole with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, as well as stringent control of reaction conditions, is crucial in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

    Coupling Reactions: The carboxylic acid group can participate in coupling reactions to form amides, esters, or other functionalized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

    Coupling Reactions: Coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3-azido-4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid, while oxidation with potassium permanganate could produce this compound derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

3-Iodo-4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex indazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Iodo-4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The iodine atom and carboxylic acid group play crucial roles in its binding affinity and specificity. The exact pathways involved can vary, but they often include modulation of signaling pathways, inhibition of enzyme activity, or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-Iodo-1H-indazole: Lacks the tetrahydro and carboxylic acid groups, making it less versatile in certain reactions.

    4,5,6,7-Tetrahydro-1H-indazole:

    3-Iodo-4,5,6,7-tetrahydro-1H-indazole: Lacks the carboxylic acid group, affecting its reactivity and solubility.

Uniqueness

3-Iodo-4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid is unique due to the presence of both the iodine atom and the carboxylic acid group. This combination of functional groups enhances its reactivity and allows for a broader range of chemical transformations and applications compared to similar compounds.

Properties

IUPAC Name

3-iodo-4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9IN2O2/c9-7-6-4(8(12)13)2-1-3-5(6)10-11-7/h4H,1-3H2,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJAMZFYDNNULRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)NN=C2I)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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